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Compound of Interest

Compound Name: 3-Phenyloxetan-3-amine

Cat. No.: B593815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of the novel trifunctional building block, 3-phenyloxetan-3-amine. Given the limited

availability of published experimental data for this specific molecule, this document combines

physicochemical properties from public databases, predicted spectroscopic data based on

analogous structures, and detailed, generalized experimental protocols for the synthesis and

characterization of such compounds. This guide is intended to serve as a valuable resource for

researchers interested in utilizing 3-phenyloxetan-3-amine in drug discovery and

development.

Physicochemical Properties
The fundamental physicochemical properties of 3-phenyloxetan-3-amine (C₉H₁₁NO) are

summarized in the table below. This data is crucial for its handling, formulation, and application

in various chemical contexts.[1]
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Property Value

Molecular Formula C₉H₁₁NO

Molecular Weight 149.19 g/mol

Monoisotopic Mass 149.084063974 Da

Topological Polar Surface Area 35.3 Å²

CAS Number 1211567-54-2

Spectroscopic Data
Due to the absence of publicly available experimental spectra for 3-phenyloxetan-3-amine,

the following tables present predicted data based on the analysis of its functional groups

(phenyl, primary amine, and oxetane) and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The expected ¹H NMR spectrum of 3-phenyloxetan-3-amine would exhibit characteristic

signals for the aromatic protons of the phenyl group, the methylene protons of the oxetane ring,

and the protons of the amine group.

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 7.2 - 7.5 Multiplet 5H Phenyl group (Ar-H)

~ 4.5 - 4.8
AB quartet or two

doublets
4H

Oxetane ring (-CH₂-O-

and -CH₂-C-)

~ 1.5 - 2.5 Broad singlet 2H Amine group (-NH₂)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is expected to show distinct signals for the carbons of the phenyl ring,

the oxetane ring, and the carbon bearing the amine group.
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Chemical Shift (δ) (ppm) Assignment

~ 140 - 145 Quaternary phenyl carbon (C-Ar)

~ 125 - 130 Phenyl carbons (CH-Ar)

~ 75 - 80 Oxetane methylene carbons (-CH₂-O-)

~ 55 - 60 Quaternary oxetane carbon (C-NH₂)

Infrared (IR) Spectroscopy
The IR spectrum of 3-phenyloxetan-3-amine would display characteristic absorption bands

corresponding to the stretching and bending vibrations of its functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 3500 (two bands) N-H stretch Primary Amine

3000 - 3100 C-H stretch Aromatic

2850 - 3000 C-H stretch Aliphatic (Oxetane)

1600 - 1650 N-H bend Primary Amine

1450 - 1600 C=C stretch Aromatic

1000 - 1100 C-O stretch Oxetane

Mass Spectrometry (MS)
Mass spectrometry data for 3-phenyloxetan-3-amine is predicted to show a molecular ion

peak corresponding to its molecular weight, along with potential fragmentation patterns. The

predicted collision cross-section (CCS) values for various adducts are also presented.[2]
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 150.09134 127.2

[M+Na]⁺ 172.07328 133.2

[M-H]⁻ 148.07678 134.2

[M+NH₄]⁺ 167.11788 142.0

[M+K]⁺ 188.04722 135.7

[M]⁺ 149.08351 133.6

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

characterization of a compound such as 3-phenyloxetan-3-amine.

Synthesis of 3,3-Disubstituted Oxetanes
A common route for the synthesis of 3,3-disubstituted oxetanes involves a multi-step process

starting from a suitable diol.[3] The synthesis of 3-phenyloxetan-3-amine could plausibly be

adapted from established methods for similar structures.

General Workflow for Synthesis and Characterization
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General Workflow for Synthesis and Spectroscopic Characterization

Synthesis

Spectroscopic Characterization

Starting Materials

Chemical Reaction(s)
(e.g., Cyclization)

Reaction Workup
(Quenching, Extraction)

Purification
(e.g., Column Chromatography)

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Confirmation

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a small

organic molecule.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
Sample Preparation: For a solid sample, a small amount can be analyzed using an

Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by

dissolving the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or

KBr), and allowing the solvent to evaporate.

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL to

ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques

for small molecules include Electrospray Ionization (ESI) or Electron Impact (EI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the

mass analyzer.
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Detection and Spectrum Generation: The detector records the abundance of each ion,

generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to

determine the exact mass and elemental composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Phenyloxetan-3-amine | C9H11NO | CID 53256981 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. PubChemLite - 3-phenyloxetan-3-amine (C9H11NO) [pubchemlite.lcsb.uni.lu]

3. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Phenyloxetan-
3-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593815#spectroscopic-data-for-3-phenyloxetan-3-
amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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